![molecular formula C7H10ClN5 B1455652 N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide CAS No. 1306753-71-8](/img/structure/B1455652.png)
N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide
Overview
Description
“N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide” seems to be a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “N’-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide” were not found, related compounds such as N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine have been synthesized . The synthesis of such compounds often involves reactions with 2,4-dichloropyrimidine .
Scientific Research Applications
Scientific Field Medicinal Chemistry
Chloropyrimidine rings are found in various biologically active compounds . They are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Summary of the Application
Chloropyrimidine derivatives can exhibit a range of biological activities, including antibacterial, antifungal, and various other properties . They are used in drug discovery, catalysis, and material science due to their unique properties and reactivity.
Methods of Application or Experimental Procedures
The presence of a reactive functional group makes chloropyrimidine a potential intermediate in the synthesis of more complex molecules. For example, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hr. at temperature ranges between 25 and 30°C .
Results or Outcomes
The combined presence of the chloropyrimidine ring and the methanol group in (2-Chloropyrimidin-4-yl)methanol warrants investigation into its potential biological effects. Researchers might study its interaction with specific enzymes or receptors in cells.
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Anticancer Agents
Pyrimidine derivatives have been found to be effective in the treatment of various cancers. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs used for the treatment of leukemia .
Antimicrobial and Antifungal Agents
Some pyrimidine derivatives exhibit antimicrobial and antifungal properties .
Antiparasitic Agents
Certain pyrimidine derivatives have been found to be effective against parasites .
Diuretic Agents
Pyrimidine derivatives can also act as diuretics .
Anti-Inflammatory and Analgesic Agents
Some pyrimidine derivatives have anti-inflammatory and analgesic activities .
Antidiabetic Agents
Certain pyrimidine derivatives have been found to be effective in the treatment of diabetes .
properties
IUPAC Name |
N'-[(2-chloropyrimidin-4-yl)amino]-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5/c1-13(2)5-10-12-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,11,12)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKESQOAAYSSF-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/NC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloropyrimidin-4-yl)-N,N-dimethylhydrazonoformamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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